VUF 5574 is a selective agonist for the A3 adenosine receptor, a member of the purinergic receptor family. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions related to inflammation and cancer. The A3 adenosine receptor is known to play a significant role in various physiological processes, including modulation of immune responses and regulation of cell proliferation.
VUF 5574 primarily engages in receptor-mediated signaling pathways upon binding to the A3 adenosine receptor. The activation of this receptor leads to downstream effects such as inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses. The compound's chemical structure allows it to interact specifically with the binding site of the A3 receptor, facilitating these bio
Research indicates that VUF 5574 exhibits anti-inflammatory properties and has potential neuroprotective effects. It has been shown to inhibit tumor growth in various cancer models, suggesting its utility in oncology. Additionally, VUF 5574 can modulate immune functions, making it a candidate for treating autoimmune diseases and other inflammatory conditions .
The synthetic route may vary based on specific modifications aimed at optimizing the compound's biological activity.
VUF 5574's primary applications are in pharmacology and medicinal chemistry, particularly for:
Studies have demonstrated that VUF 5574 interacts selectively with the A3 adenosine receptor, showing minimal affinity for other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor agonists. Interaction studies often employ radiolabeled ligands and competitive binding assays to determine the binding affinity and efficacy of VUF 5574 at various concentrations.
VUF 5574 shares structural similarities with other adenosine receptor agonists but is distinguished by its high selectivity for the A3 subtype. Below is a comparison with similar compounds:
| Compound | Target Receptor | Selectivity | Notable Effects |
|---|---|---|---|
| IB-MECA | A3 Adenosine | High | Anti-inflammatory, anti-tumor |
| Cl-IB-MECA | A3 Adenosine | High | Neuroprotective effects |
| 2-Chloroadenosine | A1 Adenosine | Moderate | Cardiovascular effects |
| Caffeine | Non-selective | Low | Stimulant effects |
VUF 5574’s unique profile lies in its selective activation of the A3 receptor without significantly affecting other subtypes, which may lead to fewer side effects compared to non-selective compounds like caffeine.
VUF 5574 is a synthetic urea derivative with the systematic IUPAC name N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea. Its molecular formula is C₂₁H₁₇N₅O₂, corresponding to a molecular weight of 371.39 g/mol. The compound is registered under the CAS number 280570-45-8 and is identified by alternative designations such as VUF5574 and CAY27676-10.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₅O₂ |
| Molecular Weight | 371.39 g/mol |
| CAS Registry Number | 280570-45-8 |
| IUPAC Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea |
The compound comprises a quinazoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a urea linker connected to a 2-methoxyphenyl moiety. X-ray crystallography and NMR spectroscopy confirm the planar quinazoline ring system and the spatial orientation of the pyridinyl and methoxyphenyl groups, which are critical for receptor binding.
Key Structural Attributes:
The systematic International Union of Pure and Applied Chemistry name for VUF 5574 is 1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea [1] [2] [4]. Alternative nomenclature includes N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea [5] [6] [7]. The compound is registered under Chemical Abstracts Service number 280570-45-8 and has the molecular formula C₂₁H₁₇N₅O₂ with a molecular weight of 371.39 g/mol [1] [2] [3].
The molecular structure of VUF 5574 consists of three distinct structural domains connected through a central urea linkage. The compound features a quinazoline ring system substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a urea moiety. The urea nitrogen is further substituted with a 2-methoxyphenyl group [1] [2] [4].
The compound's structure can be represented by its canonical Simplified Molecular Input Line Entry System notation: O=C(NC1=CC=CC=C1OC)NC2=NC(C3=CC=CN=C3)=NC4=CC=CC=C42 [2] [8]. The InChI key for VUF 5574 is YRAFEJSZTVWUMD-UHFFFAOYSA-N, providing a unique identifier for database searches [5] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₅O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 371.39 | [1] [2] [3] |
| Appearance | White to off-white solid | [9] [10] |
| Melting Point (°C) | 253.51 - 258 | [7] [11] [12] |
| Boiling Point (°C) | 444.8 ± 45.0 | [3] [13] |
| Flash Point (°C) | 222.8 | [3] [11] |
| Density (g/cm³) | 1.36 ± 0.06 | [3] [13] |
| Refractive Index | 1.725 | [11] |
VUF 5574 demonstrates thermal stability up to its melting point range of 253.51-258°C, as determined through differential scanning calorimetry and thermogravimetric analysis [7] [11] [12]. The compound exhibits a flash point of 222.8°C, indicating moderate thermal stability under standard laboratory conditions [3] [11]. The boiling point is predicted to be 444.8 ± 45.0°C at standard atmospheric pressure [3] [13].
The compound exhibits a logarithmic partition coefficient (LogP) of 4.49, indicating significant lipophilicity [3]. The calculated pKa value is -2.06 ± 0.43, suggesting the compound is a very weak base under physiological conditions [13]. The topological polar surface area is 89.03 Ų, which falls within the range favorable for membrane permeability [14].
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl sulfoxide | 1.5 mg/mL (4.04 mM) | [5] [6] [15] |
| Water | Insoluble | [5] [6] [15] |
| Ethanol | Not specified | Not reported |
| Methanol | Not specified | Not reported |
VUF 5574 demonstrates limited solubility in polar solvents, with measurable solubility only in dimethyl sulfoxide at 1.5 mg/mL, corresponding to a molarity of 4.04 mM [5] [6] [15]. The compound is completely insoluble in water, which is consistent with its high lipophilicity as indicated by the LogP value [5] [6] [15].
| Property | Value | Reference |
|---|---|---|
| ¹H NMR Spectrum | Consistent with structure | [9] [10] |
| Mass Spectrometry | Consistent with structure | [9] |
| Purity (HPLC) | ≥98.0 - 99.41% | [8] [9] [10] |
| Elemental Analysis (C%) | 67.80% (theoretical: 67.91%) | [10] |
| Elemental Analysis (H%) | 4.60% (theoretical: 4.61%) | [10] |
| Elemental Analysis (N%) | 18.80% (theoretical: 18.86%) | [10] |
Nuclear magnetic resonance spectroscopy analysis confirms the structural integrity of VUF 5574, with all observed signals consistent with the proposed molecular structure [9] [10]. High-performance liquid chromatography analysis demonstrates purity levels exceeding 98%, with some batches achieving 99.41% purity [8] [9] [10].
Elemental analysis results closely match theoretical values, with carbon content of 67.80% (theoretical 67.91%), hydrogen content of 4.60% (theoretical 4.61%), and nitrogen content of 18.80% (theoretical 18.86%) [10]. These values confirm the molecular composition and structural integrity of the synthesized compound.
The molecular structure of VUF 5574 contains multiple aromatic systems that contribute to its electronic properties and potential for π-π stacking interactions. The quinazoline moiety provides a planar bicyclic aromatic system, while the pyridyl and methoxyphenyl substituents introduce additional aromatic character and electronic effects [1] [2] [4].
The compound contains two hydrogen bond donors (the urea NH groups) and five hydrogen bond acceptors (the quinazoline nitrogens, pyridyl nitrogen, carbonyl oxygen, and methoxy oxygen) [16]. This hydrogen bonding capacity contributes to the compound's interaction with biological targets and influences its solubility characteristics.